Phenol, p-[2-(4-quinolyl)vinyl]-
Overview
Description
Phenol, p-[2-(4-quinolyl)vinyl]- is an organic compound with the molecular formula C17H13NO It is characterized by the presence of a phenol group and a quinoline moiety connected through a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, p-[2-(4-quinolyl)vinyl]- typically involves the reaction of 4-quinolinecarboxaldehyde with p-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the quinoline and phenol groups. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for phenol, p-[2-(4-quinolyl)vinyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, p-[2-(4-quinolyl)vinyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Ethyl-substituted phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the specific electrophile used.
Scientific Research Applications
Phenol, p-[2-(4-quinolyl)vinyl]- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of phenol, p-[2-(4-quinolyl)vinyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in redox reactions, while the quinoline moiety can intercalate with DNA and interact with various enzymes. These interactions can lead to the modulation of biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenol, p-[2-(4-pyridyl)vinyl]-: Similar structure but with a pyridine moiety instead of quinoline.
Phenol, p-[2-(4-isoquinolyl)vinyl]-: Contains an isoquinoline moiety.
Phenol, p-[2-(4-benzyl)vinyl]-: Features a benzyl group instead of quinoline.
Uniqueness
Phenol, p-[2-(4-quinolyl)vinyl]- is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(E)-2-quinolin-4-ylethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIAJAEPGYBAA-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425212 | |
Record name | 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
789-76-4 | |
Record name | 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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